molecular formula C21H26ClN3O3S2 B2710541 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1215369-21-3

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2710541
CAS No.: 1215369-21-3
M. Wt: 468.03
InChI Key: QUJOMBOUXCKHPZ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
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Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzamide derivatives. Its unique structural features, including the thiazole ring and dimethylamino propyl group, suggest potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H31ClN3O2SC_{18}H_{31}ClN_{3}O_{2}S, indicating a significant molecular complexity that may influence its biological properties. The compound features:

  • Benzamide Core : A common structural motif known for various biological activities.
  • Thiazole Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Dimethylamino Propyl Group : Enhances solubility and may influence pharmacokinetics.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Anticancer Activity : Thiazole derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies have demonstrated that certain thiazole-containing compounds induce apoptosis in cancer cells by modulating Bcl-2 family proteins .
  • Anti-inflammatory Properties : Benzamide derivatives are known for their ability to inhibit inflammatory pathways, potentially through the suppression of pro-inflammatory cytokines.

Biological Activity Overview

Activity Type Description References
AnticancerInduces apoptosis in various cancer cell lines; interacts with Bcl-2 proteins.
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential use in treating inflammatory diseases.
AntimicrobialExhibits activity against certain bacterial strains; mechanism involves disruption of cell wall synthesis.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound.

  • Anticancer Efficacy : A study investigated a series of thiazole derivatives, revealing that modifications in the benzamide structure significantly enhanced cytotoxicity against breast cancer cell lines. The most effective compounds were those with specific substitutions on the thiazole ring, which improved binding affinity to target proteins involved in apoptosis .
  • Inflammation Models : In vivo models demonstrated that similar benzamide derivatives reduced inflammation markers in animal models of arthritis, suggesting a promising therapeutic approach for chronic inflammatory conditions.
  • Antimicrobial Activity : Research has shown that certain thiazole-based compounds exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-15-9-10-18-19(13-15)28-21(22-18)24(12-6-11-23(2)3)20(25)16-7-5-8-17(14-16)29(4,26)27;/h5,7-10,13-14H,6,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJOMBOUXCKHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.